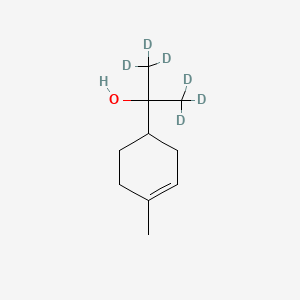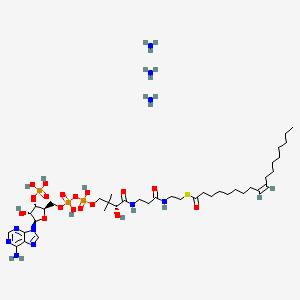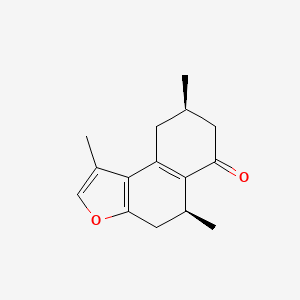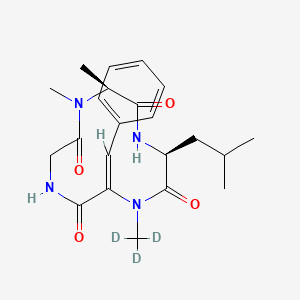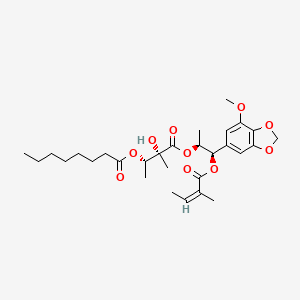
E3 Ligase Ligand-linker Conjugate 22
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
E3 Ligase Ligand-linker Conjugate 22: is a specialized compound used in the field of targeted protein degradation. It is a part of the proteolysis-targeting chimera (PROTAC) technology, which involves the use of bifunctional molecules to induce the degradation of specific proteins. This compound incorporates a ligand for the E3 ubiquitin ligase and a linker, facilitating the recruitment of the E3 ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of E3 Ligase Ligand-linker Conjugate 22 involves multiple steps, starting with the preparation of the ligand for the E3 ubiquitin ligase. This is followed by the attachment of a linker molecule. The synthetic route typically involves:
Ligand Synthesis: The ligand for the E3 ligase is synthesized using standard organic synthesis techniques, often involving multiple steps of functional group transformations.
Linker Attachment: The linker is attached to the ligand through a series of coupling reactions, which may involve the use of coupling reagents such as EDCI or DCC.
Purification: The final product is purified using chromatographic techniques to ensure high purity
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated synthesis and purification systems to handle large quantities of reagents and products .
Análisis De Reacciones Químicas
Types of Reactions: E3 Ligase Ligand-linker Conjugate 22 undergoes various chemical reactions, including:
Substitution Reactions: Involving the replacement of functional groups on the ligand or linker.
Coupling Reactions: Used to attach the linker to the ligand.
Oxidation and Reduction Reactions: To modify the functional groups on the ligand or linker.
Common Reagents and Conditions:
Coupling Reagents: EDCI, DCC
Solvents: DMF, DMSO
Catalysts: Palladium-based catalysts for certain coupling reactions.
Major Products: The major product of these reactions is the this compound itself, which is then used in the synthesis of PROTAC molecules .
Aplicaciones Científicas De Investigación
E3 Ligase Ligand-linker Conjugate 22 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.
Biology: Facilitates the study of protein function and regulation by enabling the selective degradation of target proteins.
Medicine: Potential therapeutic applications in the treatment of diseases such as cancer, where the degradation of specific proteins can inhibit disease progression.
Industry: Used in the development of new drugs and therapeutic agents
Mecanismo De Acción
The mechanism of action of E3 Ligase Ligand-linker Conjugate 22 involves the formation of a ternary complex with the target protein and the E3 ubiquitin ligase. This complex facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system, which is responsible for the regulated degradation of proteins within the cell .
Comparación Con Compuestos Similares
E3 Ligase Ligand-linker Conjugate 22 can be compared with other similar compounds used in PROTAC technology, such as:
Cereblon Ligands: Used in the synthesis of PROTACs targeting different proteins.
Von Hippel-Lindau (VHL) Ligands: Another class of E3 ligase ligands used in PROTACs.
MDM2 Ligands: Used in the degradation of proteins involved in cancer progression .
Uniqueness: this compound is unique due to its specific ligand and linker combination, which provides high affinity and specificity for the target protein and E3 ligase, making it a valuable tool in targeted protein degradation .
Propiedades
Fórmula molecular |
C24H31N5O6 |
|---|---|
Peso molecular |
485.5 g/mol |
Nombre IUPAC |
2-(2,6-dioxopiperidin-3-yl)-5-[3-[4-[2-(2-hydroxyethoxy)ethyl]piperazin-1-yl]azetidin-1-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C24H31N5O6/c30-10-12-35-11-9-26-5-7-27(8-6-26)17-14-28(15-17)16-1-2-18-19(13-16)24(34)29(23(18)33)20-3-4-21(31)25-22(20)32/h1-2,13,17,20,30H,3-12,14-15H2,(H,25,31,32) |
Clave InChI |
HDCPKHYJVQQVIK-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CC(C4)N5CCN(CC5)CCOCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-imidazo[1,5-a]indol-6-yl]methyl N-[2-fluoro-5-(trifluoromethoxy)phenyl]carbamate](/img/structure/B12375798.png)

